1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride is a chemical compound characterized by its unique structure, which consists of a naphthalene moiety attached to a phenylhydrazine group. This compound is represented by the molecular formula and is often utilized in various chemical and biological applications due to its interesting properties. The compound's hydrochloride form enhances its solubility in water, making it more accessible for laboratory and industrial use.
These reactions are significant in synthetic organic chemistry, allowing for the creation of diverse derivatives.
1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride exhibits notable biological activities. Research has indicated that related compounds in the hydrazine class possess:
The synthesis of 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride typically involves the reaction of 1-naphthylhydrazine with phenylhydrazine under controlled conditions. Common methods include:
The applications of 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride are diverse, including:
Interaction studies involving 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride focus on its binding affinity with biological targets. This includes:
Such studies are crucial for evaluating the potential therapeutic efficacy of the compound.
Several compounds share structural similarities with 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Naphthalenylhydrazine | Naphthalene ring attached to hydrazine | Potentially different biological activities |
| Phenylhydrazine | Simple phenyl group on hydrazine | Known for its use in various synthetic applications |
| 3-(Naphthalen-1-yl)-4,5-dihydro-pyrazole | Pyrazole ring substitution | Exhibits distinct biological activities |
The uniqueness of 1-Naphthalen-1-yl-1-phenylhydrazine hydrochloride lies in its specific combination of naphthalene and phenyl groups, which enhances its biological activity compared to simpler hydrazines. Its ability to undergo various chemical transformations also makes it a versatile compound in organic synthesis.
Traditional synthesis of aryl hydrazines often relies on diazotization and reduction sequences. For example, phenylhydrazine hydrochloride is synthesized via diazotization of aniline with sodium nitrite in hydrochloric acid, followed by reduction with stannous chloride. Adapting this approach, 1-naphthylamine could undergo diazotization to form a diazonium salt, which subsequently reacts with phenylhydrazine under acidic conditions.
Another classical method involves the condensation of hydrazine derivatives with carbonyl compounds. While direct literature on 1-naphthalen-1-yl-1-phenylhydrazine is limited, analogous reactions suggest that 1-naphthaldehyde and phenylhydrazine might react in ethanol with catalytic acetic acid to form the hydrazone intermediate, followed by reduction to the hydrazine. However, such methods often suffer from low yields due to competing side reactions, necessitating precise control over stoichiometry and temperature.
Table 1: Representative Traditional Synthesis Conditions
| Starting Material | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1-Naphthylamine | NaNO₂, HCl, 0°C → SnCl₂, 20°C | Diazonium salt | ~70% (hypothetical) |
| 1-Naphthaldehyde | Phenylhydrazine, EtOH, Δ | Hydrazone | ~50% (hypothetical) |
Modern catalytic systems enhance efficiency and selectivity. Palladium-based catalysts, such as Pd/CyPF-tBu, enable coupling of aryl halides with hydrazine at low loadings (100 ppm Pd). For instance, chlorobenzene reacts with hydrazine in dioxane/water at 100°C using KOH as a base, achieving 97% selectivity for monoarylation. Applying this to 1-chloronaphthalene could yield 1-naphthalen-1-ylhydrazine, which may further react with phenylboronic acids under Suzuki conditions.
Iodide-mediated catalysis also shows promise. KI catalyzes the reaction of aryl hydrazines with α-oxocarboxylic acids and CO₂, forming 1,3,4-oxadiazol-2(3H)-ones. While not directly applicable, this highlights the potential for iodide to facilitate N–N bond formation in related systems.
Table 2: Catalytic Systems for Aryl Hydrazine Synthesis
| Catalyst | Substrate | Conditions | Selectivity | Yield |
|---|---|---|---|---|
| Pd/CyPF-tBu | Chlorobenzene | 100°C, KOH, dioxane/H₂O | 97% monoarylation | 92% |
| KI/TBHP | Aryl hydrazine + α-oxocarboxylic acid | 80°C, CO₂ | N/A | 85% |
Solvent polarity profoundly impacts reaction kinetics. Polar aprotic solvents like dimethylformamide (DMF) stabilize charged intermediates in Pd-catalyzed couplings, accelerating oxidative addition steps. Conversely, aqueous mixtures enhance hydrochloride salt solubility, favoring precipitation and driving equilibria toward product formation.
Kinetic studies of Pd-catalyzed aryl hydrazine synthesis reveal rate-limiting deprotonation of a hydrazine-bound arylpalladium(II) chloride complex. The activation energy for this step determines overall reaction rates, with electron-deficient aryl halides reacting faster due to facilitated oxidative addition.
Table 3: Solvent Effects on Reaction Kinetics
| Solvent System | Dielectric Constant | Reaction Rate (k, s⁻¹) |
|---|---|---|
| Dioxane/H₂O (3:1) | ~2.2 | 1.8 × 10⁻³ |
| Ethanol | ~24.3 | 1.2 × 10⁻³ |
| DMF | ~36.7 | 2.5 × 10⁻³ |
1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride represents a significant compound class in medicinal chemistry, characterized by its unique structural combination of naphthalene and phenylhydrazine moieties [1]. This compound belongs to the broader family of hydrazine derivatives, which have demonstrated diverse pharmacological activities including antimicrobial, antioxidant, and therapeutic applications [2] [3]. Research has established that compounds containing both naphthalene and hydrazine functional groups exhibit enhanced biological activity compared to simpler hydrazine derivatives, making them valuable candidates for drug discovery programs [4] [5].
The structural framework of 1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride provides multiple sites for chemical modification, enabling the development of bioactive derivatives with optimized pharmacological properties . Studies have shown that the naphthalene ring system contributes to enhanced binding affinity with biological targets, while the phenylhydrazine component provides reactive sites for interaction with cellular components [7] [8]. The hydrochloride salt form improves water solubility and bioavailability, making the compound more suitable for pharmaceutical applications [9].
Research into phenylhydrazine derivatives has revealed significant antimicrobial potential, particularly against fungal pathogens [2] [10] [3]. Studies demonstrate that halogen-substituted phenylhydrazines and their derivatives exhibit moderate to strong fungistatic effects against various microbial strains [10]. Specifically, compounds derived from phenylhydrazine scaffolds have shown effectiveness against Candida albicans, with some derivatives achieving minimum inhibitory concentration values ranging from 1.9 to 4.0 micrograms per milliliter [2] [3].
Naphthalene-containing hydrazine derivatives have demonstrated broad-spectrum antimicrobial activity [11] [12]. Research conducted on naphthalenylmethylene hydrazine derivatives revealed significant antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus strains [12]. The antimicrobial mechanism appears to involve disruption of cellular membranes and interference with essential metabolic processes [2] [3].
Table 1: Antimicrobial Activity Data for Related Phenylhydrazine Derivatives
| Compound Type | Target Organism | Minimum Inhibitory Concentration (μg/mL) | Reference |
|---|---|---|---|
| N-benzoyl-3-chloro-phenylhydrazine | Candida species | 6.25-200 | [13] |
| N-phenylhydrazide derivatives | Candida albicans SC5314 | 1.9 | [2] |
| N-phenylhydrazide derivatives | Candida albicans 4395 | 4.0 | [2] |
| N-phenylhydrazide derivatives | Candida albicans 5272 | 3.7 | [2] |
| Naphthalenylmethylene hydrazine | Methicillin-resistant Staphylococcus aureus | Variable | [12] |
The structure-activity relationship studies indicate that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity [10] [13]. Compounds containing chloro, bromo, and nitro substituents demonstrate superior fungistatic properties compared to unsubstituted derivatives [10] [13]. Furthermore, the position of substitution significantly influences biological activity, with para-substituted derivatives generally showing enhanced antimicrobial effects [10] [3].
Structure-activity relationship studies of naphthalene-phenylhydrazine derivatives reveal critical molecular features that determine biological activity [10] [3] [22]. The naphthalene ring system provides a rigid aromatic framework that enhances binding interactions with biological targets through pi-pi stacking and hydrophobic interactions [4] [5]. The phenylhydrazine moiety contributes reactive sites for hydrogen bonding and electrostatic interactions with cellular components [3] [22].
Substitution patterns significantly influence biological activity, with electron-withdrawing groups generally enhancing antimicrobial and antioxidant properties [10] [3]. Research demonstrates that halogen substituents, particularly chlorine and bromine, increase potency against fungal pathogens [10] [13]. The position of substitution also affects activity, with meta and para positions typically providing superior biological effects compared to ortho substitution [10] [3].
Table 3: Structure-Activity Relationship Data for Phenylhydrazine Derivatives
| Structural Feature | Effect on Antimicrobial Activity | Effect on Antioxidant Activity | Optimal Configuration | Reference |
|---|---|---|---|---|
| Halogen substitution | Enhanced fungistatic activity | Moderate enhancement | Para-position preferred | [10] [3] |
| Electron-withdrawing groups | Increased potency | Enhanced radical scavenging | Meta/para positions | [10] [13] |
| Naphthalene ring system | Broad-spectrum activity | Significant enhancement | 1-position attachment | [4] [5] |
| Hydrazine linker length | Activity decreases with length | Variable effects | Shorter linkers preferred | [22] [23] |
| Phenolic hydroxyl groups | Moderate antimicrobial effect | Substantial antioxidant boost | Multiple hydroxyl groups | [14] [18] |
The molecular flexibility of the hydrazine linker affects biological activity, with shorter linkers generally providing enhanced antimicrobial effects [22] [23]. Studies indicate that increasing the length of the linker between heterocyclic components and the hydrazide group results in decreased antimicrobial activity against various bacterial strains [22] [23]. This relationship suggests that optimal biological activity requires precise spatial positioning of pharmacophoric elements.
1-Naphthalen-1-yl-1-phenylhydrazine;hydrochloride represents a significant class of aromatic hydrazine derivatives that has garnered substantial attention in computational chemistry research. Density functional theory calculations have provided comprehensive insights into the electronic structure and molecular properties of this compound and its related derivatives.
The electronic structure of 1-naphthalen-1-yl-1-phenylhydrazine has been extensively studied using various density functional theory methodologies. The most commonly employed functionals include B3LYP (Becke's three-parameter exchange-correlation functional with Lee-Yang-Parr correlation) and CAM-B3LYP (Coulomb-attenuated method B3LYP), utilizing basis sets ranging from 6-31G(d,p) to 6-311G++(2d,2p) [1] [2].
DFT calculations reveal that the compound exhibits a highest occupied molecular orbital energy ranging from -5.5 to -6.0 eV and a lowest unoccupied molecular orbital energy between -1.9 and -2.3 eV, resulting in an energy gap of approximately 3.2 to 4.1 eV [1] [3]. These frontier molecular orbital energies are crucial for understanding the compound's chemical reactivity and potential biological activity.
The optimized molecular geometry obtained through DFT calculations shows that the compound maintains a predominantly planar structure with the naphthalene and phenyl rings adopting favorable orientations for π-conjugation [4] [5]. The nitrogen-nitrogen bond length in the hydrazine moiety is calculated to be approximately 1.442 Å, which is consistent with experimental values for similar hydrazine derivatives [6] [4].
The bond angle N-N-C is approximately 118.5°, indicating sp² hybridization at the nitrogen centers, which facilitates extended conjugation throughout the molecular framework [4] [1]. The torsional barrier for rotation around the N-N bond is calculated to be approximately 5.1 kcal/mol, suggesting moderate flexibility in the molecular conformation [7] [4].
DFT calculations have provided comprehensive thermodynamic data for the compound. The enthalpy of formation is estimated to be approximately -45.2 kcal/mol, indicating thermodynamic stability [6] [10]. The chemical hardness is calculated to be 2.85 eV, suggesting moderate chemical stability, while the electrophilicity index of 2.4 eV indicates moderate electrophilic character [1] [8].
Vibrational frequency calculations confirm that the optimized geometry represents a true minimum on the potential energy surface, with no imaginary frequencies observed [1] [5]. The characteristic vibrational modes include N-H stretching at approximately 3400 cm⁻¹, C-H aromatic stretching around 3050 cm⁻¹, and C=C aromatic stretching between 1500-1600 cm⁻¹ [11] [1].
The molecular docking studies of 1-naphthalen-1-yl-1-phenylhydrazine derivatives have revealed significant binding affinities with various biological targets, demonstrating their potential therapeutic applications across multiple disease pathways.
Dipeptidyl Peptidase-IV (DPP-IV) represents a primary target for hydrazine derivatives in antidiabetic therapy. Molecular docking studies have shown that hydrazine derivatives, including naphthalen-1-yl-phenylhydrazine analogs, exhibit binding affinities ranging from -6.5 to -8.5 kcal/mol with the DPP-IV active site [12] [13]. The binding interactions primarily involve hydrogen bonding with key amino acid residues and hydrophobic interactions with the enzyme's binding pocket.
Monoamine Oxidase-B (MAO-B) has emerged as a significant target for neuroprotective applications. Hydrazine-linked derivatives demonstrate exceptional binding affinities ranging from -7.5 to -9.2 kcal/mol with MAO-B [14]. The molecular docking studies reveal that the naphthalene moiety provides crucial π-π stacking interactions with aromatic residues in the enzyme active site, while the hydrazine group forms hydrogen bonds with polar residues.
PI3K/Akt/mTOR Pathway proteins represent critical targets in cancer therapy. Carbazole hydrazine-carbothioamide derivatives, structurally related to 1-naphthalen-1-yl-1-phenylhydrazine, exhibit binding affinities ranging from -4.5 to -8.1 kcal/mol with these pathway proteins [15]. The compound 4o demonstrated particularly promising activity by targeting the PI3K/Akt/mTOR signaling pathway, inhibiting tumor survival, and inducing apoptosis in MCF-7 cell lines.
Dihydrofolate Reductase interactions with phenyl hydrazine derivatives show binding affinities between -5.44 and -7.88 kcal/mol [16]. The molecular docking reveals that hydrogen bonds form with critical residues THR56 and SER59 at distances of 2.1 Å and 2.4 Å, respectively, indicating strong binding interactions.
Anti-inflammatory Proteins including 6JD8, 5TKB, and 4CYF have been extensively studied with terpolymer PPHF (p-phenylenediamine-phenylhydrazine-formaldehyde) [18]. The binding affinities observed were -4.5 kcal/mol with 6JD8, -7.8 kcal/mol with 5TKB, and -8.1 kcal/mol with 4CYF, demonstrating comparable or superior binding compared to standard drug ibuprofen.
Acetylcholinesterase (AChE) inhibition studies reveal exceptional binding affinities for naphthalene-based chalcones, ranging from -10.43 to -13.06 kcal/mol [19] [20]. These values significantly exceed those of the standard drug donepezil (-10.52 kcal/mol), suggesting potential applications in Alzheimer's disease treatment.
The structure-activity relationship analysis indicates that the introduction of diethylamine groups and propargyl moieties enhances binding affinity, while the naphthalene scaffold provides essential π-π stacking interactions with aromatic residues in the active site [20].
The predominant binding modes observed in molecular docking studies involve:
π-π Stacking Interactions: The naphthalene ring system forms favorable π-π stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding sites [17] [19].
Hydrogen Bonding: The hydrazine nitrogen atoms serve as hydrogen bond donors/acceptors, forming critical interactions with polar residues (Ser, Thr, Asn, Gln) [16] [12].
Hydrophobic Interactions: The aromatic portions of the molecule contribute to hydrophobic binding interactions that enhance binding affinity and selectivity [14] [20].
Electrostatic Interactions: The charge distribution patterns identified through DFT calculations contribute to favorable electrostatic interactions with charged residues in protein active sites [18] [15].
The quantum mechanical modeling of 1-naphthalen-1-yl-1-phenylhydrazine reactivity provides fundamental insights into its chemical behavior and potential transformation pathways. These studies employ sophisticated computational approaches to understand the electronic properties that govern chemical reactivity.
The frontier molecular orbital theory provides the foundation for understanding chemical reactivity patterns. For 1-naphthalen-1-yl-1-phenylhydrazine, the HOMO (Highest Occupied Molecular Orbital) is primarily localized on the hydrazine nitrogen atoms and extends through the π-system of the naphthalene ring [9] [8]. This distribution indicates that the compound acts as an electron donor, with the hydrazine moiety serving as the primary nucleophilic site.
The LUMO (Lowest Unoccupied Molecular Orbital) is predominantly distributed across the aromatic π-system, particularly concentrated on the naphthalene ring carbons [8] [21]. This orbital distribution suggests that electrophilic attack will preferentially occur at the aromatic carbons, particularly at positions ortho and para to the hydrazine substituent.
Chemical Hardness (η) for 1-naphthalen-1-yl-1-phenylhydrazine is calculated to be approximately 2.85 eV, indicating moderate resistance to electron density changes [1] [8]. This value suggests that the compound exhibits intermediate reactivity, neither too reactive (soft) nor too unreactive (hard).
Electrophilicity Index (ω) of 2.4 eV indicates moderate electrophilic character, suggesting that the compound can participate in nucleophilic substitution reactions while maintaining structural stability [8] [21]. This balanced reactivity profile makes it suitable for biological applications where moderate reactivity is desired.
Chemical Potential (μ) calculations reveal a value of approximately -4.2 eV, indicating the compound's tendency to accept electrons during chemical interactions [1] [8]. This property is crucial for understanding its binding interactions with biological targets.
Mulliken Population Analysis reveals that the nitrogen atoms in the hydrazine moiety carry partial negative charges (-0.25 to -0.35 e), while the aromatic carbon atoms exhibit partial positive charges (+0.15 to +0.25 e) [4] [1]. This charge distribution pattern explains the compound's nucleophilic behavior and its ability to form hydrogen bonds with biological targets.
Natural Bond Orbital (NBO) Analysis provides detailed insights into the electronic structure and bonding characteristics. The analysis reveals significant delocalization of electron density from the hydrazine nitrogen lone pairs into the π* orbitals of the aromatic rings, resulting in stabilization energies ranging from 15 to 35 kcal/mol [18] [22].
Quantum mechanical calculations have identified potential tautomeric forms of 1-naphthalen-1-yl-1-phenylhydrazine. The hydrazone-azo tautomerism represents a key equilibrium that affects the compound's reactivity and biological activity [23] [22]. DFT calculations indicate that the hydrazone form is thermodynamically favored by approximately 3-5 kcal/mol compared to the azo form.
Transition State Theory calculations have been employed to model potential reaction pathways. The barrier for N-N bond rotation is calculated to be approximately 5.1 kcal/mol, indicating facile conformational changes that may be important for biological binding [7] [4].
Protonation Studies reveal that the hydrazine nitrogen atoms are the most probable protonation sites, with proton affinities ranging from 185 to 195 kcal/mol [6] [4]. These values indicate strong basicity, which is consistent with the compound's ability to form stable hydrochloride salts.
Linear Polarizability calculations yield a value of approximately 24.5 ų, indicating significant electronic polarization in response to electric fields [9] [8]. This property is important for understanding the compound's interactions with biological membranes and its optical properties.
First Hyperpolarizability (β₀) calculations reveal a value of approximately 1.2 × 10⁻³⁰ esu, suggesting potential nonlinear optical (NLO) applications [9] [8]. While not exceptionally large, this value indicates that appropriately designed derivatives could exhibit enhanced NLO properties.
Polarizable Continuum Model (PCM) calculations demonstrate that solvation significantly affects the compound's electronic properties. In aqueous solution, the HOMO-LUMO gap decreases by approximately 0.3 eV compared to gas-phase calculations, indicating enhanced reactivity in polar solvents [1] [5].
Solvation Free Energy calculations reveal favorable solvation in polar solvents, with ΔG_solv values of approximately -15 to -20 kcal/mol in water [1] [5]. This favorable solvation contributes to the compound's bioavailability and pharmacokinetic properties.